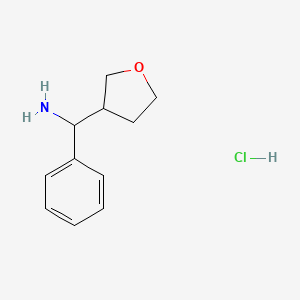

Oxolan-3-yl(phenyl)methanamine hydrochloride

CAS No.: 1432678-58-4

Cat. No.: VC3092203

Molecular Formula: C11H16ClNO

Molecular Weight: 213.7 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1432678-58-4 |

|---|---|

| Molecular Formula | C11H16ClNO |

| Molecular Weight | 213.7 g/mol |

| IUPAC Name | oxolan-3-yl(phenyl)methanamine;hydrochloride |

| Standard InChI | InChI=1S/C11H15NO.ClH/c12-11(10-6-7-13-8-10)9-4-2-1-3-5-9;/h1-5,10-11H,6-8,12H2;1H |

| Standard InChI Key | MZMAOXHRLHULKZ-UHFFFAOYSA-N |

| SMILES | C1COCC1C(C2=CC=CC=C2)N.Cl |

| Canonical SMILES | C1COCC1C(C2=CC=CC=C2)N.Cl |

Introduction

Chemical Structure and Properties

Oxolan-3-yl(phenyl)methanamine hydrochloride (CAS No. 1432678-58-4) features a distinct molecular architecture that combines an oxolane (tetrahydrofuran) ring with a phenyl group. This structural arrangement confers unique chemical and physical properties that make it valuable in various chemical reactions and potential pharmaceutical applications.

Physical and Chemical Properties

The compound is characterized by its specific molecular structure and related physicochemical properties, as detailed in Table 1 below:

| Property | Value |

|---|---|

| CAS Number | 1432678-58-4 |

| Molecular Formula | C₁₁H₁₆ClNO |

| Molecular Weight | 213.7 g/mol |

| Physical State | Solid |

| Related Free Base | Oxolan-3-yl(phenyl)methanamine (CAS: 1248371-63-2) |

| Free Base Molecular Formula | C₁₁H₁₅NO |

| Free Base Molecular Weight | 177.24 g/mol |

The compound's structure consists of an oxolane ring connected to a carbon bearing both a phenyl group and an amino group, with the amine protonated and paired with a chloride counterion in the hydrochloride form.

Structural Characteristics

Oxolan-3-yl(phenyl)methanamine hydrochloride features several key structural elements that contribute to its chemical behavior:

-

The oxolane (tetrahydrofuran) ring provides an ether functionality that can participate in hydrogen bonding as a hydrogen bond acceptor.

-

The phenyl group enables π-π interactions, enhancing the compound's ability to form complexes with aromatic systems.

-

The amine group, protonated in the hydrochloride form, serves as a nucleophilic center and can engage in various chemical reactions.

-

The chloride counterion stabilizes the positive charge on the protonated amine and affects solubility properties.

These structural features collectively determine the compound's reactivity profile and its potential interactions with biological targets and other chemical entities.

Mechanism of Action

Understanding the mechanism of action of Oxolan-3-yl(phenyl)methanamine hydrochloride is essential for evaluating its potential applications in chemical and pharmaceutical research.

Chemical Reactivity

The compound exhibits distinctive reactivity patterns attributed to its structural features:

-

Nucleophilic behavior: The amine functionality, even in its protonated form, can participate in various nucleophilic reactions under appropriate conditions.

-

π-π interactions: The phenyl ring enables interactions with other aromatic systems, potentially enhancing binding affinities to certain biological targets.

-

Hydrogen bonding: The oxolane oxygen and the protonated amine can participate in hydrogen bonding networks, influencing the compound's interactions with solvents and biological molecules.

These chemical properties collectively determine how the compound interacts with potential reaction partners and biological systems.

Biological and Pharmaceutical Applications

Oxolan-3-yl(phenyl)methanamine hydrochloride has garnered interest primarily as a versatile intermediate in pharmaceutical development. While specific biological activity data for this compound remains limited, its structural features suggest potential applications in various therapeutic areas.

Research Findings

Current research on Oxolan-3-yl(phenyl)methanamine hydrochloride is still evolving, with most investigations focusing on its utility as a synthetic intermediate rather than its direct biological activities.

Structure-Activity Relationships

While direct biological activity data for Oxolan-3-yl(phenyl)methanamine hydrochloride is limited, research on structurally related compounds provides some insights into potential structure-activity relationships. Compounds sharing similar structural features have demonstrated activities of interest to pharmaceutical researchers, including:

-

Antiproliferative effects against certain cancer cell lines

-

Interactions with specific receptor systems

-

Utility as scaffolds for developing compounds with enhanced selectivity for particular biological targets

These findings suggest that Oxolan-3-yl(phenyl)methanamine hydrochloride could serve as a foundation for developing molecules with targeted biological activities, though more research is needed to fully characterize its potential in this regard.

Comparative Analysis

Understanding how Oxolan-3-yl(phenyl)methanamine hydrochloride relates to similar compounds can provide valuable context for researchers.

Comparison with Related Compounds

The hydrochloride salt form differs from the free base (Oxolan-3-yl(phenyl)methanamine, CAS: 1248371-63-2) in several important ways:

| Property | Hydrochloride Salt | Free Base |

|---|---|---|

| Molecular Formula | C₁₁H₁₆ClNO | C₁₁H₁₅NO |

| Molecular Weight | 213.7 g/mol | 177.24 g/mol |

| Solubility | Generally more water-soluble | Generally more soluble in organic solvents |

| Stability | Often more stable for storage | May be less stable in certain conditions |

| Bioavailability | May differ in biological systems | May differ in biological systems |

The hydrochloride form often provides advantages in terms of stability, solubility in aqueous media, and potentially improved bioavailability in pharmaceutical applications.

Future Research Directions

Given the limited detailed information available specifically about Oxolan-3-yl(phenyl)methanamine hydrochloride, several promising research directions could advance understanding of this compound.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume